AChE Inhibition Potency: Velnacrine vs. Tacrine
Velnacrine exhibits less potent acetylcholinesterase (AChE) inhibition compared to its parent compound, tacrine. In enzymatic assays, velnacrine (hydroxytacrine) displays an IC50 value of 4.8 µM, whereas tacrine is a more potent inhibitor with a lower IC50 [1]. This difference in potency is a critical factor for researchers modeling cholinergic deficits.
| Evidence Dimension | AChE Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 4.8 µM |
| Comparator Or Baseline | Tacrine: IC50 < 1 µM (estimated, based on known higher potency) |
| Quantified Difference | Velnacrine is less potent than tacrine. |
| Conditions | In vitro enzymatic assay (specific enzyme source not detailed in the source). |
Why This Matters
This difference in potency is critical for researchers modeling cholinergic deficits, as it directly impacts the required concentration for AChE inhibition in in vitro and in vivo studies.
- [1] Cayman Chemical. Hydroxytacrine (Maleate) | CAS 118909-22-1. Product Datasheet. View Source
